molecular formula C7H8F5NO B2523318 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one CAS No. 2445784-75-6

3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

Cat. No.: B2523318
CAS No.: 2445784-75-6
M. Wt: 217.139
InChI Key: DCLKQCPGHPZWEA-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a fluorinated organic compound with the molecular formula C7H8F5NO It is characterized by the presence of a piperidin-2-one ring substituted with a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with pentafluoroethylating agents under controlled conditions. One common method includes the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2,2-Trifluoroethyl)piperidin-2-one
  • 3-(1,1,2,2,2-Tetrafluoroethyl)piperidin-2-one
  • 3-(1,1,2,2,2-Hexafluoroethyl)piperidin-2-one

Uniqueness

3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is unique due to the presence of five fluorine atoms in the pentafluoroethyl group. This high degree of fluorination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLKQCPGHPZWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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